Casopitant is derived from the broader class of neurokinin-1 receptor antagonists, which includes other compounds such as aprepitant and rolapitant. It has been specifically evaluated for its potential in clinical settings, particularly in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) . The chemical structure of casopitant is complex, featuring multiple functional groups that contribute to its pharmacological activity.
The synthesis of casopitant involves several key steps, typically starting from commercially available precursors. The process includes the following stages:
The synthesis can be optimized by employing Quality by Design principles, which emphasize a systematic approach to developing robust manufacturing processes .
Casopitant's molecular formula is , with a molecular weight of 578.65 g/mol. The compound features a complex arrangement that includes multiple aromatic rings and fluorinated groups, contributing to its lipophilicity and ability to penetrate biological membranes.
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
.Casopitant participates in several types of chemical reactions:
The choice of reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts are critical for achieving desired outcomes in these reactions.
Casopitant exerts its antiemetic effects by antagonizing neurokinin-1 receptors located in the central nervous system. By blocking substance P from binding to these receptors, casopitant effectively inhibits the signaling pathways that lead to nausea and vomiting.
Research indicates that this mechanism is particularly effective against emesis induced by chemotherapeutic agents like cisplatin, where substance P plays a significant role in mediating the vomiting response . The ability to penetrate the blood-brain barrier enhances its efficacy in managing both acute and delayed phases of chemotherapy-induced nausea .
Casopitant exhibits a range of physical properties:
The chemical properties include:
Casopitant has significant applications in clinical settings:
Casopitant (chemical name: 1-piperidinecarboxamide, 4-(4-acetyl-1-piperazinyl)-N-((1R)-1-(3,5-bis(trifluoromethyl)phenyl)-ethyl)-2-(4-fluoro-2-methylphenyl)-N-methyl-, (2R,4S)-) is a selective, non-peptide neurokinin-1 (NK1) receptor antagonist that targets both central and peripheral pathways in the emetic reflex. The NK1 receptor, a Gq protein-coupled receptor, is densely expressed in brainstem nuclei critical for emesis regulation, including the nucleus tractus solitarius (NTS) and area postrema (chemores trigger zone). Activation of these receptors by substance P amplifies vomiting signals through neurokinin-mediated excitation of second-order neurons [2] [3].
Table 1: Distribution of NK1 Receptors in Emetic Pathways
Location | Functional Role | Effect of Casopitant |
---|---|---|
Nucleus Tractus Solitarius | Integration of visceral afferent signals | Blocks substance P binding, reducing neuronal excitation |
Area Postrema | Detection of blood-borne toxins/chemotherapy agents | Inhibits substance P-induced activation |
Dorsal Motor Nucleus | Vagus nerve output coordination | Attenuates motor components of vomiting |
Peripherally, casopitant inhibits substance P binding in vagal afferent fibers within the gastrointestinal tract. This action reduces signal transmission to the brainstem, particularly during chemotherapy-induced mucosal damage where substance P release from enterochromaffin cells is elevated [3] [10]. Preclinical models demonstrate that casopitant crosses the blood-brain barrier efficiently, achieving balanced plasma and brain concentrations within two hours post-administration. This dual central-peripheral action disrupts the emetic reflex arc at multiple levels [4] [10].
Substance P, the primary tachykinin agonist for NK1 receptors, is integral to both acute and delayed phases of chemotherapy-induced nausea and vomiting. Its release from sensory neurons and enterochromaffin cells activates NK1 receptors, triggering neurogenic inflammation and propagating emetic signals via vagal afferents to the NTS. Casopitant competitively inhibits substance P binding, with preclinical studies showing >90% receptor occupancy at therapeutic doses [2] [4].
In ferret models of cisplatin-induced emesis, casopitant administration reduced retching/vomiting episodes by 85–92% and attenuated nausea-like behaviors (e.g., lip-licking, lethargy). Crucially, it suppressed emesis during the delayed phase (24–72 hours post-chemotherapy), where substance P signaling dominates over serotonin-mediated pathways. This contrasts with 5-hydroxytryptamine-3 antagonists like ondansetron, which primarily target acute-phase vomiting [1] [10]. Mechanistically, casopitant:
Casopitant belongs to the same drug class as aprepitant and rolapitant but exhibits distinct pharmacodynamic properties.
Table 2: Pharmacodynamic Comparison of NK1 Receptor Antagonists
Parameter | Casopitant | Aprepitant | Rolapitant |
---|---|---|---|
Receptor Affinity (Ki, nM) | 0.24 | 0.12 | 0.66 |
Plasma Half-life | 15–19 hours | 9–14 hours | 160–180 hours |
CYP3A4 Inhibition | Moderate | Strong | Negligible |
Dosing Regimen | Single 150 mg oral or 90 mg IV + 50 mg oral days 2–3 | 3-day regimen (125 mg/80 mg) | Single 180 mg oral |
Casopitant’s moderate CYP3A4 inhibition contrasts with aprepitant’s strong inhibition, potentially reducing drug interaction risks with chemotherapy agents metabolized by this pathway. For example, co-administration with docetaxel (CYP3A4 substrate) showed no significant pharmacokinetic changes [8]. Unlike rolapitant—which relies on ultra-long half-life for sustained activity—casopitant achieves prolonged receptor blockade through high brain penetration and slow dissociation kinetics. All three agents demonstrate synergistic antiemetic effects when combined with 5-hydroxytryptamine-3 antagonists, but casopitant uniquely shows dose-dependent nausea reduction in phase III trials [7] [9] [10].
Positron emission tomography studies using the NK1-selective radioligand [¹¹C]GR205171 quantified casopitant’s brain penetration and receptor occupancy. Key findings include:
Table 3: NK1 Receptor Occupancy by Casopitant Dose
Casopitant Dose | Receptor Occupancy at 24h | Occupancy at 96h | Brain:Plasma Ratio |
---|---|---|---|
50 mg oral | 78% | 52% | 0.9:1 |
90 mg intravenous | 99% | 91% | 1.1:1 |
150 mg oral | 95% | 82% | 1.0:1 |
Population pharmacokinetic modeling revealed that low casopitant area under the curve correlates with emesis risk, emphasizing the importance of maintaining high concentrations during the first 24 hours post-chemotherapy. Body weight significantly influences clearance and volume of distribution, necessitating weight-based dosing for optimal receptor coverage [4] [10]. The prolonged occupancy (>80% at 96 hours with intravenous/oral regimens) underpins casopitant’s efficacy in preventing delayed-phase chemotherapy-induced nausea and vomiting, a key advantage over earlier antiemetics [7] [10].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0